2-(2-Phenylethyl)pentanedioic acid
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Overview
Description
2-(2-Phenylethyl)pentanedioic acid is an organic compound with the molecular formula C13H16O4 It is a derivative of pentanedioic acid, where a phenylethyl group is attached to the second carbon of the pentanedioic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethyl)pentanedioic acid can be achieved through several methods. One common approach involves the alkylation of pentanedioic acid with 2-phenylethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethyl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(2-Phenylethyl)pentanedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethyl)pentanedioic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of farnesyltransferase, an enzyme involved in the post-translational modification of proteins. The compound binds to the active site of the enzyme, preventing its normal function and thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pentanedioic acid: The parent compound without the phenylethyl group.
2-Phenylethylamine: A related compound with a similar phenylethyl group but different functional groups.
Phenylacetic acid: Another compound with a phenyl group attached to an acetic acid moiety.
Uniqueness
2-(2-Phenylethyl)pentanedioic acid is unique due to the presence of both a phenylethyl group and a pentanedioic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62953-19-9 |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-(2-phenylethyl)pentanedioic acid |
InChI |
InChI=1S/C13H16O4/c14-12(15)9-8-11(13(16)17)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)(H,16,17) |
InChI Key |
WYFVOKQNTILPHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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